
3-Chloro-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyridazine is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
准备方法
The synthesis of 3-Chloro-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde, trifluoromethylpyridazine, and chlorinating agents.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-methoxybenzaldehyde and trifluoromethylpyridazine under controlled conditions.
Chlorination: The intermediate compound is then subjected to chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
化学反应分析
3-Chloro-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include sodium hydride, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
3-Chloro-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Chloro-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
3-Chloro-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyridazine can be compared with other similar compounds, such as:
3-Chloro-6-fluoro-2-methoxyphenylmethanol: This compound has a similar structure but differs in the presence of a fluorine atom instead of a trifluoromethyl group.
3-Chloro-6-(2-methoxybenzyl)pyridazine: This compound has a benzyl group instead of a methoxyphenyl group.
属性
分子式 |
C12H8ClF3N2O |
|---|---|
分子量 |
288.65 g/mol |
IUPAC 名称 |
3-chloro-6-(2-methoxyphenyl)-4-(trifluoromethyl)pyridazine |
InChI |
InChI=1S/C12H8ClF3N2O/c1-19-10-5-3-2-4-7(10)9-6-8(12(14,15)16)11(13)18-17-9/h2-6H,1H3 |
InChI 键 |
IZIQTYLCSMTTLX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=NN=C(C(=C2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


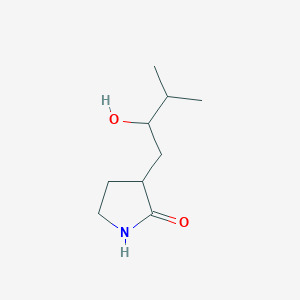
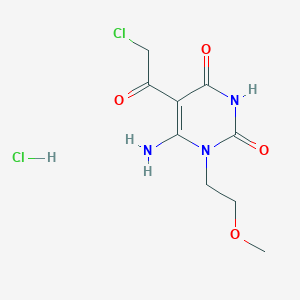
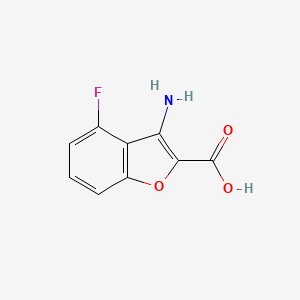

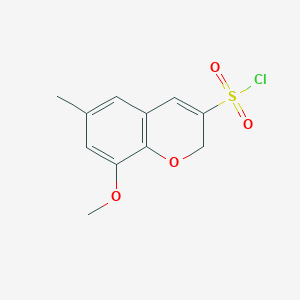
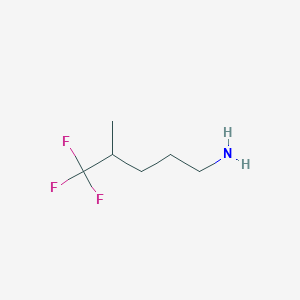
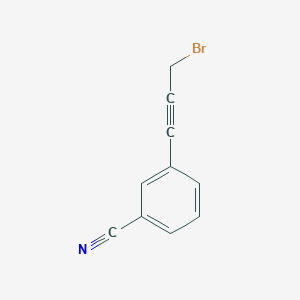
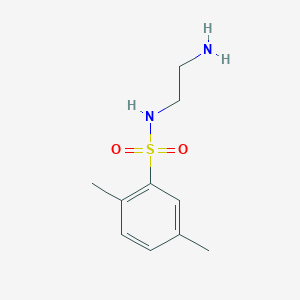
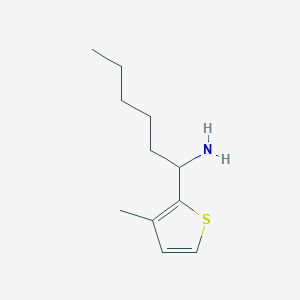
![Ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate](/img/structure/B13206813.png)
![2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B13206829.png)

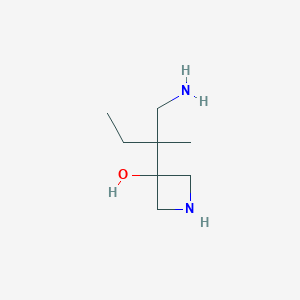
![4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13206834.png)
